4-Amino-3,5-dichlorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,5-dichlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 4th position on the benzene ring. This compound is a valuable intermediate in the synthesis of various chemical derivatives, particularly in the pharmaceutical and agrochemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichlorobenzoyl chloride typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions to produce 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3,5-dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis step to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride.
Amines: React with 3,5-dichlorobenzoyl chloride to form amides.
Major Products
The major products formed from these reactions include various dichlorobenzamide derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
4-Amino-3,5-dichlorobenzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, such as amines, through the acylation reaction. This reactivity is crucial for its role in synthesizing various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzoyl Chloride: A precursor in the synthesis of 4-Amino-3,5-dichlorobenzoyl chloride.
2,6-Dichloro-N-(4-chlorophenyl)benzamide: A structurally related compound with similar applications.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and an amino group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
58991-40-5 |
---|---|
Molekularformel |
C7H4Cl3NO |
Molekulargewicht |
224.5 g/mol |
IUPAC-Name |
4-amino-3,5-dichlorobenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2 |
InChI-Schlüssel |
ICZKDMJNSMQIFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.